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molecular formula C12H15BrN2 B2886480 6-Bromo-1-(2-(n,n-dimethylamino)ethyl)-1h-indole CAS No. 281204-56-6

6-Bromo-1-(2-(n,n-dimethylamino)ethyl)-1h-indole

Cat. No. B2886480
M. Wt: 267.17
InChI Key: NKMYHEIUENBMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06380242B1

Procedure details

To a powdered suspension of NaH (55 mg, 4.8 mmol) in toluene (4 mL) was added 2-(N,N-dimethylamino)ethanol (321 mg, 3.6 mmol). The mixture was stirred for 10 minutes, after which compound (i), above, (751 mg, 2.4 mmol) was added and the mixture refluxed 16 h. The mixture was allowed to cool to room temperature and then diluted with CH2Cl2. The organic extract was washed with water and brine and dried over anhydrous Na2SO4. The crude residue was purified by flash chromatography to give the title product as a white solid (390 mg, 61% yield).
Name
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
321 mg
Type
reactant
Reaction Step Two
Name
compound ( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
61%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][N:4]([CH2:6][CH2:7]O)[CH3:5].[Br:9][C:10]1[CH:18]=[C:17]2[C:13]([CH:14]=[CH:15][N:16]2S(C)(=O)=O)=[CH:12][CH:11]=1>C1(C)C=CC=CC=1.C(Cl)Cl>[Br:9][C:10]1[CH:18]=[C:17]2[C:13]([CH:14]=[CH:15][N:16]2[CH2:7][CH2:6][N:4]([CH3:5])[CH3:3])=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
55 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
321 mg
Type
reactant
Smiles
CN(C)CCO
Step Three
Name
compound ( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C2C=CN(C2=C1)S(=O)(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC=C2C=CN(C2=C1)CCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 390 mg
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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